1-Azepan-1-ylacetone hydrochloride
Overview
Description
1-Azepan-1-ylacetone hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO and a molecular weight of 191.7 g/mol . It is primarily used for research purposes in various scientific fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes an azepane ring, making it a valuable subject for synthetic and analytical studies.
Preparation Methods
The synthesis of 1-Azepan-1-ylacetone hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of azepane with acetone in the presence of hydrochloric acid. The reaction conditions typically include:
Chemical Reactions Analysis
1-Azepan-1-ylacetone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding ketone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Scientific Research Applications
1-Azepan-1-ylacetone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Azepan-1-ylacetone hydrochloride involves its interaction with specific molecular targets. The azepane ring structure allows it to interact with biological membranes, potentially altering their permeability. This interaction can lead to various biological effects, including antimicrobial activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound disrupts cellular processes by interfering with membrane integrity .
Comparison with Similar Compounds
1-Azepan-1-ylacetone hydrochloride can be compared with other similar compounds, such as:
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer in transdermal drug delivery systems.
Laurocapram: Another penetration enhancer with a similar azepane ring structure.
Azepine derivatives: These compounds share the azepane ring and are studied for their diverse biological activities.
Properties
IUPAC Name |
1-(azepan-1-yl)propan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(11)8-10-6-4-2-3-5-7-10;/h2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVFOCILDUHSCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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